molecular formula C26H30N2O2S B14438214 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea CAS No. 76289-21-9

1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea

Cat. No.: B14438214
CAS No.: 76289-21-9
M. Wt: 434.6 g/mol
InChI Key: JKDLZWZJEGVJJP-UHFFFAOYSA-N
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Description

1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its complex structure, which includes benzyl and methoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzyl isothiocyanate with 1,2-bis(4-methoxyphenyl)butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with DNA replication or protein synthesis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(4-methoxyphenyl)thiourea
  • 4-Benzyloxy-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea stands out due to its unique structural features, which contribute to its distinct chemical and biological properties

Properties

CAS No.

76289-21-9

Molecular Formula

C26H30N2O2S

Molecular Weight

434.6 g/mol

IUPAC Name

1-benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea

InChI

InChI=1S/C26H30N2O2S/c1-4-24(20-10-14-22(29-2)15-11-20)25(21-12-16-23(30-3)17-13-21)28-26(31)27-18-19-8-6-5-7-9-19/h5-17,24-25H,4,18H2,1-3H3,(H2,27,28,31)

InChI Key

JKDLZWZJEGVJJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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